molecular formula C10H7ClF3N5O2 B3035476 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-nitro-1H-pyrazol-5-amine CAS No. 321526-13-0

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B3035476
CAS No.: 321526-13-0
M. Wt: 321.64 g/mol
InChI Key: VKDXKPMYRRHKHL-UHFFFAOYSA-N
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Description

The compound “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-nitro-1H-pyrazol-5-amine” is a chemical compound with a molecular weight of 345.71 .


Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients . The free amine can be transformed into other compounds by reducing amination . Another method involves the reaction of benzotrichloride with SbF3 to form related compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) .

Scientific Research Applications

Synthesis and Characterization

  • Research has shown the synthesis of highly functionalized pyrazolo[3,4-b]pyridines, demonstrating the use of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-nitro-1H-pyrazol-5-amine in the creation of novel compounds with potential applications in various fields (Gunasekaran, Prasanna, & Perumal, 2014).

Chemical Reactions and Compounds

  • Another study highlights the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, indicating the chemical's versatility in forming new chemical structures (Yang Yun-shang, 2010).

Reactivity and Interaction Studies

Molecular Design and Energetic Properties

  • There's research on the design and properties of bridged energetic pyridines derivatives, illustrating the use of this compound in developing materials with specific physical and chemical characteristics (Zhai, Wang, Hao, Ma, Ma, Pan, & Jiang, 2019).

Application in Synthesis of Other Compounds

  • Its application in the synthesis of chlorantraniliprole, a notable insecticide, showcases its role as an intermediate in the production of commercially significant chemicals (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Mechanism of Action

The mechanism of action of similar compounds involves being an extremely potent uncoupler of oxidative phosphorylation in mitochondria and also having high reactivity with thiols .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines, which are structurally similar to the compound , are of some importance in the pharmaceutical industry and agrochemicals . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . It is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-4-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N5O2/c1-15-9-7(19(20)21)4-17-18(9)8-6(11)2-5(3-16-8)10(12,13)14/h2-4,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDXKPMYRRHKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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